
Bis(4-(alpha-diethylaminopropoxy)phenyl) sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-(alpha-diethylaminopropoxy)phenyl) sulfone is an organic compound that belongs to the class of sulfones. Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms. This compound is notable for its unique structure, which includes two phenyl rings connected by a sulfonyl group and substituted with alpha-diethylaminopropoxy groups. This structural configuration imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-(alpha-diethylaminopropoxy)phenyl) sulfone typically involves the reaction of 4-(alpha-diethylaminopropoxy)phenyl derivatives with a sulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
4-(alpha-diethylaminopropoxy)phenyl derivative+sulfonyl chloride→Bis(4-(alpha-diethylaminopropoxy)phenyl) sulfone+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as dichloromethane or toluene are commonly used to dissolve the reactants and facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-(alpha-diethylaminopropoxy)phenyl) sulfone undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfides.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Bis(4-(alpha-diethylaminopropoxy)phenyl) sulfone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of Bis(4-(alpha-diethylaminopropoxy)phenyl) sulfone involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the alpha-diethylaminopropoxy groups can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-(4-aminophenoxy)phenyl) sulfone: Known for its use in polymer synthesis and as a curing agent for epoxy resins.
Bis(4-(3-aminophenoxy)phenyl) sulfone: Utilized in the production of high-performance polymers and as a monomer in copolymer synthesis.
Uniqueness
Bis(4-(alpha-diethylaminopropoxy)phenyl) sulfone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of alpha-diethylaminopropoxy groups enhances its solubility and reactivity compared to other sulfones. This makes it particularly valuable in applications requiring high solubility and specific reactivity profiles.
Eigenschaften
CAS-Nummer |
63980-03-0 |
|---|---|
Molekularformel |
C26H40N2O4S |
Molekulargewicht |
476.7 g/mol |
IUPAC-Name |
1-[4-[4-[1-(diethylamino)propoxy]phenyl]sulfonylphenoxy]-N,N-diethylpropan-1-amine |
InChI |
InChI=1S/C26H40N2O4S/c1-7-25(27(9-3)10-4)31-21-13-17-23(18-14-21)33(29,30)24-19-15-22(16-20-24)32-26(8-2)28(11-5)12-6/h13-20,25-26H,7-12H2,1-6H3 |
InChI-Schlüssel |
UFCJHHFRDMVQEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(N(CC)CC)OC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OC(CC)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



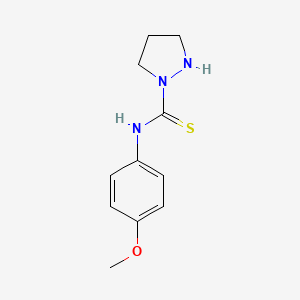
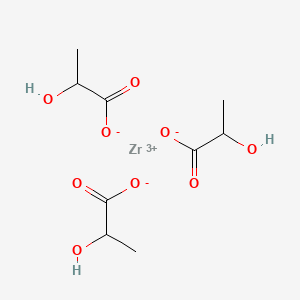

![4,7-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14484924.png)
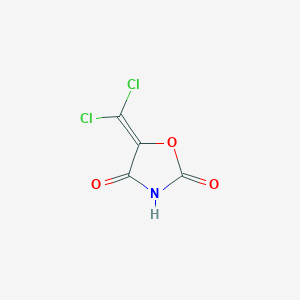


![1-(Dibenzo[b,d]furan-2-yl)propan-1-one](/img/structure/B14484952.png)
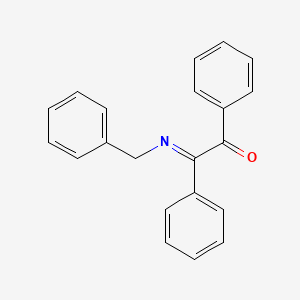
![[(2R,6S)-6-(Cyclohexyloxy)oxan-2-yl]methanol](/img/structure/B14484956.png)
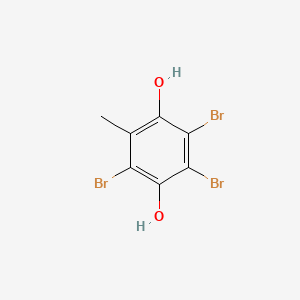
![Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione](/img/structure/B14484977.png)
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]ethyl]-N-methyl-2-[(1-oxohexadecyl)oxy]-, methyl sulfate (salt)](/img/structure/B14484984.png)
